molecular formula C12H16O2 B1353847 2,2-Dimethyl-4-phenylbutanoic acid CAS No. 4374-44-1

2,2-Dimethyl-4-phenylbutanoic acid

Cat. No. B1353847
CAS RN: 4374-44-1
M. Wt: 192.25 g/mol
InChI Key: GMOZKMQQJYBLTL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-phenylbutanoic acid is a chemical compound with the molecular formula C12H16O2. It is a derivative of butanoic acid with two methyl groups at the second carbon atom and a phenyl group at the fourth carbon atom .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethyl-4-phenylbutanoic acid consists of a butanoic acid backbone with two methyl groups attached to the second carbon atom and a phenyl group attached to the fourth carbon atom . The molecular weight is 192.25 g/mol.

Scientific Research Applications

Kinetic Isotope Effects in Decarboxylation

Studies have explored the kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid, revealing significant isotope effects and providing insights into the decarboxylation mechanism. This research is crucial in understanding the thermal behavior of similar compounds (Bigley & Thurman, 1967).

Synthesis of Novel Copper (II) Nitrate Complex

In a study focused on synthesizing and understanding the structure of novel metal complexes, 2,4-dioxo-4-phenylbutanoic acid was used to create a unique copper (II) nitrate complex. This research provides valuable information for the development of new materials and catalysts (Landry, Turnbull, & Twamley, 2007).

Analysis of Functional Derivatives

A study conducted on 2-phenylbutanoic acid and its derivatives, including 2-methyl-2-phenylbutanoic acid, utilized computational and spectroscopic techniques to understand their structural and electronic properties. This research is relevant in the field of material science and for the design of functional materials (Raajaraman, Sheela, & Muthu, 2019).

Synthesis of Adda and Related Compounds

The synthesis of a molecule structurally similar to 2,2-dimethyl-4-phenylbutanoic acid, specifically for the production of Adda, a component in cyanobacterial hepatotoxins, highlights the potential of this compound in the synthesis of complex organic molecules (Namikoshi, Rinehart, Dahlem, Beasley, & Carmichael, 1989).

Nonlinear Optical Properties

Investigations into the nonlinear optical properties of derivatives of 4-amino-3-phenylbutanoic acid contribute to the understanding of the potential use of these compounds in optical applications and materials science (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Synthesis and Characterization for Drug Precursors

Research focused on the synthesis of2-oxo-4-phenylbutanoic acid (OPBA) demonstrates its potential use as a substrate for the production of angiotensin-converting enzyme (ACE) inhibitor drug precursors. This study highlights the significance of OPBA in pharmaceutical synthesis and its role in developing important medical treatments (Ahmad, Oh, & Shukor, 2011).

Exploration of Diastereoisomeric Conformations

The study of the conformations of diastereoisomeric pairs of compounds related to 2,2-dimethyl-4-phenylbutanoic acid has provided insights into the molecular structures and interactions of these compounds. This research is important for understanding the behavior of similar molecules in various chemical environments (Kodama, Nishihata, Zushi, Nishio, Uzawa, Sakamoto, & Iwamura, 1979).

Inhibition Studies in Bacterial Systems

Research on 2-amino-3-phenylbutanoic acid, a compound structurally similar to 2,2-dimethyl-4-phenylbutanoic acid, has shown its effectiveness as a phenylalanine antagonist in certain bacterial systems. This study contributes to the understanding of amino acid metabolism in microorganisms (Edelson & Keeley, 1963).

Synthesis and Reactivity Studies

Investigations into the synthesis and reactivity of various derivatives of 4-amino-3-phenylbutanoic acid have provided valuable insights into the chemical properties and potential applications of these compounds in synthetic chemistry and drug development (Andruszkiewicz & Silverman, 1990).

Antineoplastic Properties of Derivatives

A study on the synthesis and antineoplastic properties of certain derivatives of 2,2-dimethyl-4-phenylbutanoic acid has opened new avenues in cancer research, demonstrating the potential of these compounds in the development of novel anticancer drugs (Markosyan, Torshirzad, Shakhbazyan, & Arsenyan, 2014).

properties

IUPAC Name

2,2-dimethyl-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,11(13)14)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOZKMQQJYBLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499611
Record name 2,2-Dimethyl-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-4-phenylbutanoic acid

CAS RN

4374-44-1
Record name α,α-Dimethylbenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4374-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40499611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring mixture of diisopropylamine (2.2 mL, 15 mmol) and sodium hydride [60% in mineral oil] (0.66 g, 16.5 mmol) in dry THF (50 mL), isobutyric acid (1.4 mL, 15 mmol) was dropwise added. The mixture was refluxed for 15 min, cooled to 0° C., and 2.5M n-butyllithium (BuLi) in hexane (5.45 mL, 14 mmol;) was added. After 20 min at 0° C., the mixture was heated to 30-35° C. for 30 min. The solution was then cooled to 0° C. and (2-bromoethyl)-benzene (2.8 mL, 15 mmol) was slowly added over 20 min. After ca. 1 h at 30-35° C. the reaction was quenched by adding water (40 mL), while keeping the temperature below 15° C. The aqueous layer was separated, and the organic layer washed with a mixture of Et2O/H2O (1:1). The aqueous layers were combined, extracted with Et2O (20 mL), acidified with 2M HCl solution, and the product was further extracted with Et2O (2×30 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under vacuum to afford the title compound (0.619 g, 21%) as a colorless oil. 1H NMR (CDCl3): δ 1.31 (s, 6H), 1.86-1.95 (m, 2H), 2.59-2.68 (m, 2H), 7.17-7.33 (m, 5H).
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.45 mL
Type
reactant
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Yield
21%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
AA Khalaf, RM Roberts - Journal of Organic Chemistry, 1972 - ACS Publications
Compounds 1-14 were prepared and cyclized under Friedel-Crafts conditions. The results of these cyclizations demonstrated that (1) ring closure at secondary carbons to tetralins takes …
Number of citations: 63 pubs.acs.org
H Hu, X Chen, K Sun, J Wang, Y Liu, H Liu… - Organic Chemistry …, 2018 - pubs.rsc.org
A convenient silver-catalyzed decarboxylative cascade radical cyclization of tertiary carboxylic acids and o-(allyloxy)arylaldehydes was developed to synthesize 3-alkyl-substituted …
Number of citations: 73 pubs.rsc.org
S Mal, M van Gemmeren - 2021 - scholar.archive.org
Carboxylic acid moieties are highly abundant in bioactive molecules. In this study we describe the late-stage β-C (sp3)–H deuteration of free carboxylic acids. Based on our finding that …
Number of citations: 0 scholar.archive.org
K Kiyokawa, T Watanabe, L Fra, T Kojima… - The Journal of …, 2017 - ACS Publications
α-Tertiary amines (ATAs) are attractive structural motifs that are frequently found in biologically active molecules. Therefore, the development of an efficient method for the synthesis of …
Number of citations: 63 pubs.acs.org
E Georgiou - tdx.cat
The aim of this research was to develop new photocatalytic strategies for the functionalization of pyridines. Given the importance of these structural motifs in pharmaceuticals and other …
Number of citations: 0 www.tdx.cat
P Baran, P Mykhailiuk, RR Merchant, CA Smith… - 2018 - chemrxiv.org
This work bridges a gap in the cross-coupling of aliphatic redox-active esters with aryl zinc reagents. Previously limited to primary, secondary and specialized tertiary centers, a new …
Number of citations: 2 chemrxiv.org

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